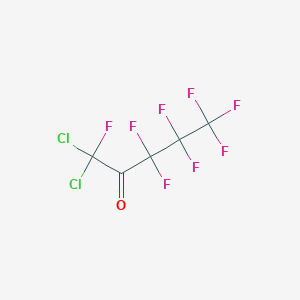
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloro-substituted diphenylethenyl group attached to a phenylformamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide typically involves the reaction of 1-chloro-2,2-diphenylethylene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a diphenylethylene derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced diphenylethylene derivatives, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted diphenylethenyl group can interact with hydrophobic pockets in proteins, while the phenylformamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2,2-diphenylethenylbenzene
- 1-(1-Chloro-2,2-diphenylethenyl)-4-methoxybenzene
- Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-
Uniqueness
N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide is unique due to its specific combination of a chloro-substituted diphenylethenyl group and a phenylformamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
106086-36-6 |
|---|---|
Formule moléculaire |
C21H16ClNO |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
N-(1-chloro-2,2-diphenylethenyl)-N-phenylformamide |
InChI |
InChI=1S/C21H16ClNO/c22-21(23(16-24)19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H |
Clé InChI |
UYQVZMCFSLHQAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(N(C=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



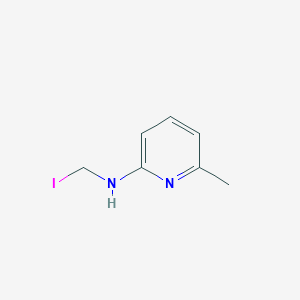
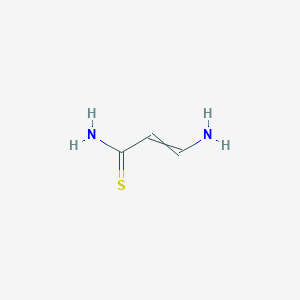
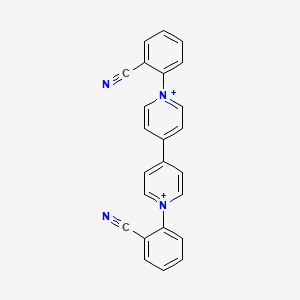
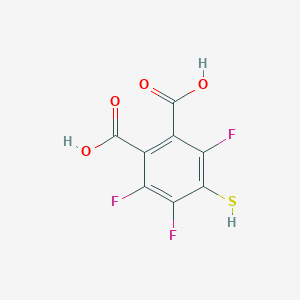
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


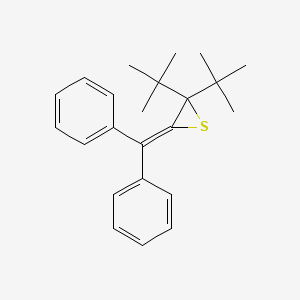
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
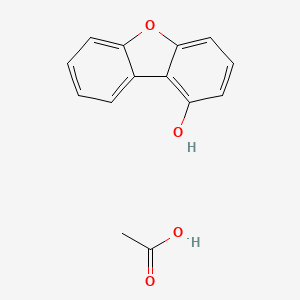
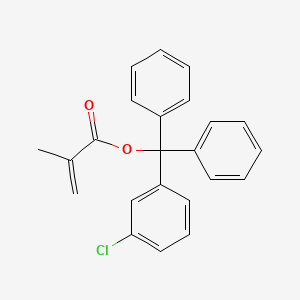
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)
